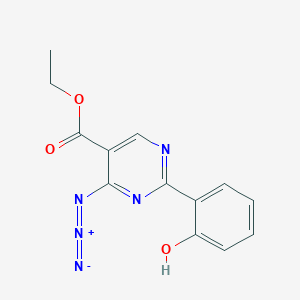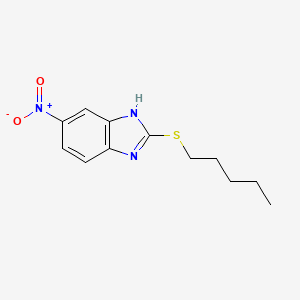
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through nitration of the benzimidazole ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The pentylsulfanyl group is introduced by reacting the nitrobenzimidazole with pentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The pentylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 6-Amino-2-(pentylsulfanyl)-1H-benzimidazole.
Oxidation: 6-Nitro-2-(pentylsulfonyl)-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as glutathione S-transferases, which play a role in detoxification processes in cells.
Apoptosis Induction: It can induce apoptosis in cancer cells by disrupting key signaling pathways and promoting oxidative stress.
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
相似化合物的比较
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole can be compared with other similar compounds:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the nitro and pentylsulfanyl groups.
Quinazolinone Derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial effects, but have a different core structure.
Fluorinated Quinolines: These compounds are known for their antibacterial properties and are structurally different from benzimidazoles.
The unique combination of the nitro and pentylsulfanyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
143966-23-8 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
6-nitro-2-pentylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-4-7-18-12-13-10-6-5-9(15(16)17)8-11(10)14-12/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
InChI 键 |
OINTZBBAYHEZEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
methanone](/img/structure/B12555291.png)
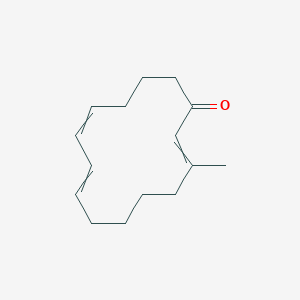

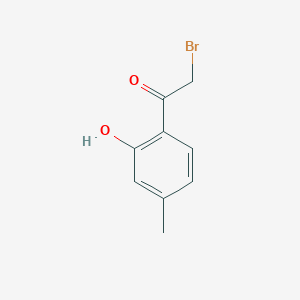
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
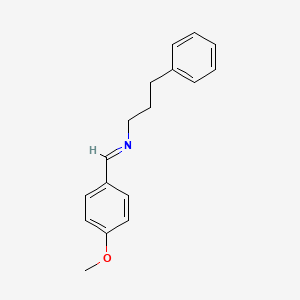
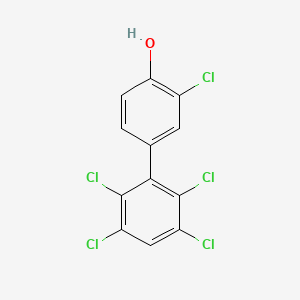


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
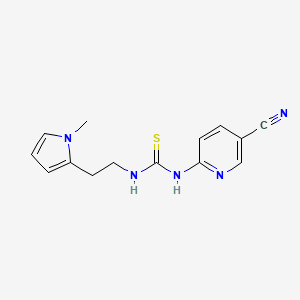
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
